![molecular formula C23H26O5 B12294946 21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate](/img/structure/B12294946.png)
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes for 21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate typically involve the acetylation of 21-hydroxy-pregna-1,4,16-triene-3,11,20-trione. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Analyse Chemischer Reaktionen
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different steroid derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate involves its interaction with steroid receptors and enzymes involved in steroidogenesis. It acts as a substrate for various enzymes, leading to the formation of different steroid derivatives. These interactions can modulate the activity of steroid receptors and influence various biological pathways .
Vergleich Mit ähnlichen Verbindungen
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate is unique due to its specific structure and functional groups. Similar compounds include:
21-Hydroxypregna-1,4,16-triene-3,11,20-trione: A closely related compound with similar applications in biochemical research.
3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate: Another steroid derivative with comparable chemical properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C23H26O5 |
---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
[2-(10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
OZYMSQQCILMWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.